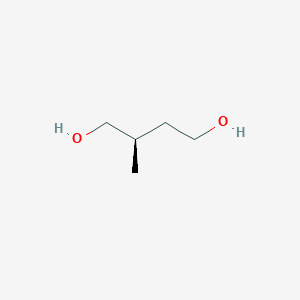

(R)-2-Methyl-1,4-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylbutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945304 | |

| Record name | 1,4-Butanediol, 2-methyl-, (2R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22644-28-6 | |

| Record name | (2R)-2-Methyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22644-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol, 2-methyl-, (2R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Methyl-1,4-butanediol physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-2-Methyl-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral diol that serves as a crucial building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable synthon, particularly in the development of complex molecular architectures required for pharmaceuticals and agrochemicals.[1] The presence of a methyl group on a four-carbon diol backbone introduces a chiral center, leading to distinct enantiomeric forms, with the (R)-isomer being a key component for creating specific three-dimensional arrangements in target molecules.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its effective application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The nomenclature and structural representation of this compound are precise and critical for distinguishing it from its stereoisomer and other related diols.

The systematic IUPAC name for this compound is (R)-2-methylbutane-1,4-diol.[2] It possesses a single chiral center at the C-2 position, the point of attachment for the methyl group, which dictates the (R) configuration.[2]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 22644-28-6 | [1][3][4] |

| Molecular Formula | C₅H₁₂O₂ | [1][4] |

| Molecular Weight | 104.15 g/mol | [4][5] |

| InChI Key | MWCBGWLCXSUTHK-RXMQYKEDSA-N | [1][6] |

| Canonical SMILES | CCO | [1] |

| Common Synonyms | (R)-(+)-2-Methyl-1,4-butanediol |[2][5] |

The three-dimensional arrangement of the atoms is visualized below. The stereochemistry at the C-2 carbon is fundamental to its role in asymmetric synthesis.

Caption: Structure of this compound.

Core Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As a diol, its two hydroxyl groups dominate its characteristics, leading to hydrogen bonding that influences its boiling point, viscosity, and solubility.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Colorless liquid | Ambient | [1] |

| Boiling Point | 127 °C | 14 mmHg | [3][5] |

| Density | 0.992 g/mL | 20 °C | [3][5] |

| Refractive Index (n_D) | 1.449 | 20 °C | [5] |

| Flash Point | 146 °C | Closed Cup | [3][5] |

| Vapor Pressure | 0.039 mmHg | 25 °C | [3][7] |

| pKa | 14.91 ± 0.10 | Predicted | [1][5] |

| Solubility | Soluble | Water |[1] |

Expert Insights on Physical Properties:

-

Boiling Point: The relatively high boiling point, even under reduced pressure, is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups. This necessitates vacuum distillation for purification to prevent thermal decomposition at atmospheric pressure.

-

Density: With a density very close to that of water, it is important to note that it will not distinctly layer with aqueous solutions, a key consideration during workup procedures.

-

Solubility: Its solubility in water and other polar protic solvents is due to the hydrophilic nature of its two hydroxyl groups. This property is advantageous for certain reaction types but may complicate extraction into nonpolar organic solvents.

-

Viscosity: While not always quantified in datasheets, as a diol, it is expected to be more viscous than corresponding mono-alcohols. This can affect stirring efficiency and transfer operations in the lab.

Spectroscopic and Analytical Profile

Structural confirmation is paramount. The combination of NMR, IR, and mass spectrometry provides a complete analytical picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include a doublet for the methyl group, complex multiplets for the methylene and methine protons on the carbon backbone, and broad singlets for the two hydroxyl protons, which may shift depending on concentration and solvent. The integration of these signals will correspond to the number of protons in each environment.[6]

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals, one for each carbon atom in the unique electronic environments of the molecule.[8]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. C-H stretching bands will appear just below 3000 cm⁻¹, and a C-O stretching band will be visible in the 1000-1200 cm⁻¹ region.[9]

Workflow for Structural Verification

Caption: Standard workflow for spectroscopic confirmation.

Synthesis and Commercial Availability

This compound is not a commodity chemical; it is a specialty reagent whose value lies in its enantiomeric purity. Its synthesis is a key area of research, often starting from bio-renewable sources.

A prominent synthetic route involves the catalytic hydrogenation of itaconic acid, a bio-based chemical.[2][10] This process can be tuned to favor the production of 2-methyl-1,4-butanediol over other products like 3-methyltetrahydrofuran.[2] Achieving high enantiomeric purity requires stereoselective methods. For instance, the enantioselective reduction of a corresponding γ-methyl-substituted lactone using a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the desired (R)- or (S)-enantiomer with high enantiomeric excess.[2]

Caption: Simplified synthetic pathway from itaconic acid.

Comparative Analysis: A Chiral Variant of a Commodity Chemical

To fully appreciate the utility of this compound, it is instructive to compare it with its achiral, linear counterpart, 1,4-butanediol (1,4-BDO). 1,4-BDO is a large-volume industrial chemical used extensively in the production of polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).[11][12][13]

Table 3: Comparison with 1,4-Butanediol

| Feature | This compound | 1,4-Butanediol (1,4-BDO) |

|---|---|---|

| CAS Number | 22644-28-6 | 110-63-4[14] |

| Structure | Branched-chain, chiral | Linear, achiral |

| Boiling Point | ~127 °C / 14 mmHg[3][5] | ~230 °C / 760 mmHg[15] |

| Primary Use | Chiral building block in fine chemical synthesis[1] | Industrial solvent, polymer precursor[12] |

| Key Impact | Introduces stereochemistry, controls 3D structure | Forms linear polymer chains |

| Crystallinity in Polymers | Reduces crystallinity due to branching[2] | Higher potential for crystallinity |

The critical distinction lies in the methyl group. This "simple" structural modification introduces chirality and branching, which significantly alters the properties of polymers derived from it, typically reducing crystallinity and changing the glass transition temperature.[2] For drug development professionals, the chirality is the most important feature, allowing for stereospecific interactions with biological targets.

Safety and Handling

While comprehensive toxicological data is not thoroughly established, standard laboratory precautions for handling liquid diols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors.[16] As a viscous liquid, it should be handled carefully to avoid spills.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[16] If inhaled, move to fresh air.[16] Seek medical attention if symptoms persist.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[16]

Conclusion

This compound is a specialized chiral reagent whose physical properties are well-suited for its primary role as a building block in asymmetric synthesis. Its hydroxyl functionalities provide reactive handles, while its stereocenter allows for the precise construction of enantiomerically pure molecules. Understanding its physical characteristics—from boiling point and solubility to its spectroscopic signature—is essential for any researcher aiming to leverage its unique structure in the synthesis of novel compounds for pharmaceutical and other high-value applications.

References

-

This compound - ChemBK. [Link]

-

1,4-Butanediol, 2-methyl- - NIST Chemistry WebBook. [Link]

-

1,4-Butanediol, 2-methyl- - NIST Chemistry WebBook. [Link]

-

2-Methyl-1,4-butanediol | C5H12O2 - PubChem. [Link]

- Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google P

-

A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid | Request PDF - ResearchGate. [Link]

-

1-4-Butanediol-2-methyl.pdf - Cheméo. [Link]

-

1,4-Butanediol | HO(CH2)4OH - PubChem. [Link]

-

1,4-Butanediol - Wikipedia. [Link]

-

1,4-Butanediol - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

1,4-BUTANEDIOL (1,4-bütandiol) | - atamankimya.com. [Link]

-

1,4-BUTANEDIOL - SWGDRUG.org. [Link]

-

Safety Data Sheet: 1,4-Butanediol - Carl ROTH. [Link]

-

1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 22644-28-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound(22644-28-6) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]

- 12. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. swgdrug.org [swgdrug.org]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of Chirality in a Versatile Building Block

An In-depth Technical Guide to (R)-2-Methyl-1,4-butanediol: Structure, Stereochemistry, and Applications

2-Methyl-1,4-butanediol, systematically named 2-methylbutane-1,4-diol according to IUPAC nomenclature, is a branched-chain diol with the chemical formula C₅H₁₂O₂.[1][2][3] Its structure is distinguished from the linear 1,4-butanediol by the presence of a methyl group at the second carbon position. This seemingly minor structural alteration introduces a chiral center, giving rise to two non-superimposable mirror images, or enantiomers: this compound and (S)-2-Methyl-1,4-butanediol.[1][2][3][4]

This guide focuses specifically on the (R)-enantiomer, this compound (CAS No. 22644-28-6).[4][5][6][7][8] As a chiral building block, this molecule is of significant interest to researchers and drug development professionals. Its defined three-dimensional arrangement is crucial in asymmetric synthesis, where the goal is to create complex molecules with precise stereochemistry—a fundamental requirement for biological activity in many pharmaceuticals and agrochemicals.[4][5] This document provides a comprehensive overview of its structure, stereochemistry, synthesis, and applications, serving as a technical resource for scientists in the field.

Part 1: Elucidating the Chemical Structure and Stereochemistry

The fundamental properties of this compound are dictated by its unique molecular architecture. The molecule consists of a four-carbon butane chain with hydroxyl (-OH) groups at positions 1 and 4, and a methyl (-CH₃) group at position 2.[5] The carbon atom at the second position (C2) is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂OH group, and a -CH₂CH₂OH group. This makes C2 a stereocenter.

The designation "(R)" refers to the spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:

-

The -CH₂OH group (at C1) receives the highest priority.

-

The -CH₂CH₂OH group (the C3-C4 chain) has the second highest priority.

-

The -CH₃ group has the third priority.

-

The hydrogen atom (not explicitly drawn in 2D representations but bonded to C2) has the lowest priority.

When viewing the molecule with the lowest-priority group (hydrogen) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (1 to 3) follows a clockwise direction, hence the (R)-configuration (from the Latin rectus, meaning right).

Caption: 3D structure of this compound showing the chiral center at C2.

Physicochemical Properties

A summary of key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 22644-28-6 | [4][5][6][7][8] |

| Molecular Formula | C₅H₁₂O₂ | [1][5][7] |

| Molecular Weight | 104.15 g/mol | [5][7] |

| Boiling Point | 127 °C at 14 mmHg | [6] |

| Density | 0.992 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.449 | [6] |

| Flash Point | 146 °C | [6] |

| InChIKey | MWCBGWLCXSUTHK-RXMQYKEDSA-N | [5][9] |

Part 2: Enantioselective Synthesis Strategies

The production of enantiomerically pure this compound is paramount for its use in stereospecific applications. While the catalytic hydrogenation of biomass-derived itaconic acid is a prominent route for producing the racemic mixture of 2-methyl-1,4-butanediol, achieving high enantiomeric excess for a specific isomer requires more sophisticated asymmetric synthesis strategies.[4][10]

One of the most effective and field-proven methodologies involves a chiral auxiliary-based approach. This strategy leverages a temporary chiral handle to direct the stereochemical outcome of a key reaction, which is later removed to yield the desired enantiopure product.

Chiral Auxiliary Approach using d-Menthol

A well-regarded method utilizes readily available and inexpensive d-menthol as a chiral auxiliary. The bulky menthyloxy group provides excellent stereocontrol in subsequent reactions, making it a trustworthy and self-validating system for generating the desired stereoisomer.[4] The general workflow involves a stereoselective 1,4-addition to a γ-menthyloxybutenolide, followed by reduction.[4]

Caption: Workflow for the chiral auxiliary-based synthesis of this compound.

Experimental Protocol: Reduction of a Chiral Lactone Intermediate

The final key step in many asymmetric syntheses of this diol is the reduction of a chiral lactone precursor. The following protocol outlines a representative procedure using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters and lactones to primary alcohols.

Objective: To reduce an enantiomerically pure γ-methyl-substituted lactone to this compound.

Materials:

-

(S)-3-methyl-5-(d-menthyloxy)-butyrolactone (or similar chiral precursor)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF. The flask is cooled to 0 °C using an ice bath.

-

Causality: Using anhydrous solvent and an inert atmosphere is critical because LiAlH₄ reacts violently with water. Cooling the reaction prevents an uncontrolled exothermic reaction.

-

-

Substrate Addition: The chiral lactone precursor, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is known as the Fieser workup.

-

Trustworthiness: This specific sequential addition of water and base is a standard, reliable method to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a granular solid that is easy to filter.

-

-

Filtration and Extraction: The resulting precipitate is removed by filtration through a pad of Celite. The filtrate is collected, and the filter cake is washed with additional THF. The combined organic layers are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, which still contains the menthol auxiliary, would then proceed to a deprotection step followed by purification (e.g., column chromatography) to yield pure this compound.

Part 3: Spectroscopic Characterization and Validation

Confirming the identity, structure, and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for characterization.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Doublet around 0.9 ppm (CH₃ group).- Multiplets from 1.4-1.8 ppm (CH₂ and CH groups).- Multiplets from 3.4-3.7 ppm (CH₂OH groups).[4] |

| ¹³C NMR | - Signal around 16 ppm (CH₃).- Signal around 35 ppm (CH₂ and CH carbons).- Signals for the carbons bearing the hydroxyl groups (CH₂OH) would appear further downfield. |

| IR Spectroscopy | - A strong, broad absorption in the range of 3200-3600 cm⁻¹ characteristic of O-H stretching in the alcohol groups.- C-H stretching absorptions just below 3000 cm⁻¹.- C-O stretching absorptions in the 1000-1200 cm⁻¹ region.[3] |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 104.15. However, it may be weak or absent. Common fragments would result from the loss of water (M-18) or cleavage adjacent to the oxygen atoms. |

Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent used for NMR analysis.[5]

Part 4: Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its application as a chiral synthon. In drug development, the three-dimensional shape of a molecule is often as important as its chemical composition for its interaction with biological targets like enzymes and receptors. Using a pure enantiomer as a starting material ensures that the desired stereochemistry is incorporated into the final drug candidate, avoiding the complications of isomeric mixtures which can have different pharmacological activities or toxicities.

This compound is a versatile starting point because its two hydroxyl groups can be selectively protected or modified, allowing for the stepwise construction of more complex molecules. It serves as a source of chirality for the synthesis of a wide range of compounds.

Caption: Logical flow from a chiral building block to a complex target molecule.

This defined stereocenter is carried through the synthetic sequence, ultimately becoming part of the core structure of a new chemical entity. Its use is a cornerstone of modern medicinal chemistry, enabling the efficient and predictable synthesis of enantiomerically pure drug candidates.[5]

References

-

1,4-Butanediol, 2-methyl-. NIST WebBook. [Link]

-

1,4-Butanediol, 2-methyl-. NIST WebBook. [Link]

-

1,4-Butanediol, 2-methyl- IR Spectrum. NIST WebBook. [Link]

- US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.

-

A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid. ResearchGate. [Link]

Sources

- 1. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 2. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 3. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 4. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 22644-28-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 22644-28-6 [chemicalbook.com]

- 9. This compound(22644-28-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-Methyl-1,4-butanediol

This guide provides a comprehensive technical overview of (R)-2-Methyl-1,4-butanediol, a chiral molecule of significant interest in chemical synthesis and drug development. We will delve into the intricacies of its IUPAC nomenclature, explore its chemical and physical properties, detail established synthesis protocols, and discuss its current and emerging applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this versatile chemical entity.

Deciphering the Name: IUPAC Nomenclature

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (R)-2-methylbutane-1,4-diol .[1][2] Let's dissect this name to understand the structural information it conveys.

-

"-butane-" : This indicates the parent hydrocarbon chain consists of four carbon atoms.

-

"-diol" : This suffix signifies the presence of two hydroxyl (-OH) functional groups.[3]

-

"1,4-" : These numbers, or locants, specify that the hydroxyl groups are attached to the first and fourth carbon atoms of the butane chain.

-

"2-methyl-" : This indicates a methyl (-CH₃) group is attached to the second carbon atom of the butane chain.

-

"(R)-" : This is a crucial stereochemical descriptor. The presence of the methyl group on the second carbon atom creates a chiral center, meaning this carbon is attached to four different groups. This gives rise to two non-superimposable mirror images, or enantiomers. The "(R)" designation, derived from the Latin rectus (right), specifies the absolute configuration of this chiral center based on the Cahn-Ingold-Prelog priority rules.[4]

The other enantiomer is designated as (S)-2-Methyl-1,4-butanediol.[1] The specific three-dimensional arrangement of these enantiomers is critical in applications like asymmetric synthesis, where they serve as chiral building blocks.[1]

Visualization of the IUPAC Nomenclature

The following diagram illustrates the logical breakdown of the IUPAC name for this compound.

Caption: Breakdown of the IUPAC name for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and integration into synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [5][6] |

| Molecular Weight | 104.15 g/mol | [2] |

| CAS Number | 22644-28-6 | [1][5] |

| Appearance | Colorless liquid | [6] |

| Density | 0.992 g/mL at 20 °C | [5][7] |

| Boiling Point | 466.15 K (193 °C) | [8] |

| Topological Polar Surface Area | 40.5 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

Synthesis of Enantiomerically Pure this compound

The production of enantiomerically pure this compound is a key challenge and a significant area of research, as the specific stereochemistry is crucial for its applications in asymmetric synthesis.[1]

Chiral Auxiliary-Mediated Synthesis

One effective strategy involves the use of chiral auxiliaries, such as D- or L-menthol, which are readily available and inexpensive. The bulky nature of the menthyloxy group provides excellent stereocontrol in subsequent reactions.[1]

A well-established method involves the stereoselective 1,4-addition to a γ-menthyloxybutenolide. This is followed by a series of transformations, including reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the optically pure (R)-2-methyl-butane-1,4-diol.[1]

3.1.1. Experimental Protocol: Chiral Auxiliary Approach

Objective: To synthesize enantiomerically pure this compound.

Materials:

-

γ-(D-menthyloxy)butenolide

-

Methylmagnesium bromide (MeMgBr) in THF

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Grignard Reaction:

-

Dissolve γ-(D-menthyloxy)butenolide in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methylmagnesium bromide in THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Reduction with LiAlH₄:

-

Dissolve the crude product from the previous step in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0 °C and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting white precipitate and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Self-Validation: The enantiomeric excess of the final product should be determined using chiral gas chromatography or high-performance liquid chromatography. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biocatalytic and Fermentation Routes

Emerging research focuses on sustainable methods for producing 2-methyl-1,4-butanediol and its precursors from renewable resources. One prominent approach is the catalytic hydrogenation of itaconic acid, a bio-based platform chemical.[1] While this often produces a racemic mixture, advancements in biocatalysis and metabolic engineering are paving the way for enantioselective production.

For instance, non-naturally occurring microbial organisms with engineered 4-hydroxybutanoic acid (4-HB) and 1,4-butanediol (1,4-BDO) biosynthetic pathways can be cultured under substantially anaerobic conditions to produce 1,4-BDO.[9] Further research into stereoselective enzymes within these pathways could lead to the direct production of the (R)-enantiomer.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound, namely its chirality and the presence of two hydroxyl groups, make it a valuable building block in several areas.

Chiral Building Block in Asymmetric Synthesis

The primary application of enantiomerically pure this compound is as a chiral synthon. Its defined stereochemistry allows for the construction of complex molecules with specific three-dimensional arrangements, which is of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[6] The two hydroxyl groups offer versatile handles for further chemical transformations.

Polymer Chemistry

While its linear counterpart, 1,4-butanediol, is a major component in the production of polymers like polybutylene terephthalate (PBT) and spandex, the branched structure of 2-methyl-1,4-butanediol imparts different properties to polymers.[1][10] The methyl group disrupts the polymer chain packing, which can reduce crystallinity and alter the glass transition temperature. This allows for the fine-tuning of material properties for specialized applications.[1]

Potential Pharmacological Significance

While this compound itself is not a known therapeutic agent, its structural relationship to 1,4-butanediol is noteworthy. 1,4-butanediol is metabolized in the body to γ-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[11] The pharmacological effects of this compound and its potential metabolites are not well-documented and represent an area for future investigation.

Logical Relationships in Application

The following diagram illustrates the relationship between the structural features of this compound and its applications.

Caption: Relationship between structure and applications of this compound.

Safety and Handling

2-Methyl-1,4-butanediol is classified as causing serious eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of eye protection and gloves. It is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is more than just a simple diol; it is a stereochemically defined molecule with significant potential in the synthesis of complex chemical entities. A firm grasp of its IUPAC nomenclature provides immediate insight into its structure. Its synthesis, particularly in an enantiomerically pure form, relies on established principles of stereoselective reactions. As the demand for chiral pharmaceuticals and advanced materials grows, the importance of versatile building blocks like this compound will undoubtedly continue to increase, making a thorough technical understanding of this compound essential for innovation in the chemical and life sciences.

References

-

2-Methyl-1,4-butanediol | C5H12O2 | CID 18053. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

-

1,4-Butanediol, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

naming diols IUPAC Method. (2016, March 10). YouTube. Retrieved January 3, 2026, from [Link]

-

1,4-Butanediol, 2-methyl- IR Spectrum. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Give a systematic (IUPAC) name for each diol. (2024, May 1). Pearson+. Retrieved January 3, 2026, from [Link]

- Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. (n.d.). Google Patents.

-

Nomenclature question about diols. (2020, November 25). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

-

A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]

-

R and S in Naming Chiral Molecules. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

1,4-Butanediol. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 3, 2026, from [Link]

-

1,4-Butanediol. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

1,4-Butanediol | HO(CH2)4OH | CID 8064. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 2. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 4. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (S)-2-Methyl-1,4-butanediol = 97.0 GC sum of enantiomers 70423-38-0 [sigmaaldrich.com]

- 8. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 9. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]

- 10. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 11. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

A Comprehensive Technical Guide to (R)-2-Methyl-1,4-butanediol for Advanced Research and Development

Foreword

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the architectural cornerstones upon which complex, stereochemically defined molecules are constructed, ultimately influencing their biological activity and safety profiles. Among these critical precursors, (R)-2-Methyl-1,4-butanediol has emerged as a versatile and valuable intermediate. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this chiral diol, from its fundamental properties to its synthesis, analysis, and applications. Our objective is to furnish you with not just data, but with actionable insights and methodologies to empower your research and development endeavors.

Core Characteristics of this compound

This compound, identified by the CAS Number 22644-28-6 , is a chiral diol that presents as a colorless to light yellow, oily liquid under standard conditions.[1] Its structure, featuring a primary and a secondary hydroxyl group, along with a stereocenter at the C2 position, imparts unique chemical reactivity and makes it a sought-after intermediate in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective utilization in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22644-28-6 | [2] |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Density | 0.992 g/mL at 20 °C | [3] |

| Boiling Point | Not readily available | |

| Refractive Index | n20/D 1.449 | [3] |

| Solubility | Soluble in methanol, ethanol, acetone; slightly soluble in ether | [1] |

Enantioselective Synthesis Strategies

The generation of this compound with high enantiomeric purity is a critical step for its application in pharmaceutical synthesis. Several strategies have been developed to achieve this, primarily focusing on biocatalysis and the use of chiral auxiliaries.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols. The asymmetric reduction of a prochiral ketone precursor, 4-hydroxy-2-butanone, using a suitable ketoreductase (KRED) is a promising approach. While specific literature for the synthesis of this compound via this method is not abundant, the synthesis of the analogous (R)-1,3-butanediol from 4-hydroxy-2-butanone has been extensively studied and provides a strong foundational methodology.[4]

Caption: Proposed workflow for the biocatalytic synthesis of this compound.

-

Strain Selection and Culture: A microorganism expressing a ketoreductase with high stereoselectivity for the reduction of 4-hydroxy-2-butanone to the (R)-alcohol is selected (e.g., Candida or engineered E. coli).[4] The strain is cultured in a suitable medium to achieve optimal cell density and enzyme expression.

-

Bioreduction: The cultured cells (or the isolated enzyme) are suspended in a buffered aqueous solution. 4-Hydroxy-2-butanone is added as the substrate. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is included to continuously supply the necessary NADPH or NADH. The reaction is maintained at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitored for substrate conversion.

-

Work-up and Purification: Upon completion of the reaction, the biomass is removed by centrifugation. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield enantiomerically pure this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective introduction of the methyl group, followed by removal of the auxiliary to yield the desired enantiomer. This is a well-established and reliable method in asymmetric synthesis.

Caption: Generalized workflow for the synthesis of this compound using a chiral auxiliary.

Analytical Methodologies for Quality Control

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for determining enantiomeric excess (% ee).

Chiral Gas Chromatography (GC)

Chiral GC, utilizing a capillary column coated with a chiral stationary phase (CSP), is a powerful tool for the separation of volatile enantiomers.

-

Column Selection: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is chosen.[5]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Oven Program: 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min.

-

Carrier Gas: Helium or Hydrogen

-

-

Data Analysis: The retention times of the (R)- and (S)-enantiomers are determined. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. The sample may require derivatization to introduce a chromophore for UV detection and to enhance interaction with the chiral stationary phase.

-

Derivatization: The hydroxyl groups of this compound are derivatized with a UV-active agent, such as 3,5-dinitrobenzoyl chloride, to form the corresponding esters.

-

Column Selection: A chiral column with a suitable stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) is selected.[6]

-

Mobile Phase: A mixture of hexane and isopropanol is typically used as the mobile phase. The ratio is optimized to achieve baseline separation of the diastereomeric derivatives.

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for dinitrobenzoyl esters).

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block. Its bifunctional nature and defined stereochemistry allow for the construction of complex molecular scaffolds with high stereocontrol.

Role as a Chiral Synthon

Safety and Handling

Proper handling of all chemical reagents is essential in a laboratory setting. While specific toxicity data for this compound is limited, information for the parent compound, 1,4-butanediol, and general safety precautions for diols should be followed.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: May be harmful if swallowed. Causes serious eye irritation.[9][10]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Not typically required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[11]

-

First Aid Measures

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Conclusion

This compound stands as a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the pharmaceutical and fine chemical industries is underscored by the importance of stereochemistry in determining biological activity. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of equipping researchers and developers with the knowledge necessary to effectively utilize this important chiral synthon. As the demand for stereochemically defined drugs continues to grow, the importance of chiral intermediates like this compound will undoubtedly increase, driving further innovation in its synthesis and application.

References

-

PubChem. 2-Methyl-1,4-butanediol. National Center for Biotechnology Information. [Link]

- CPAChem.

- Fisher Scientific.

- Australian Industrial Chemicals Introduction Scheme (AICIS). 1,4-Butanediol: Human health tier II assessment.

- Application of chiral building blocks to the synthesis of drugs.

- Restek. A Guide to the Analysis of Chiral Compounds by GC.

- SpectraBase. 2-Methyl-1,4-butanediol - Optional[MS (GC)] - Spectrum.

- ResearchGate. Gas phase enantiomeric distinction of (R)- and (S)-aromatic hydroxy esters by negative ion chemical ionization mass spectrometry using a chiral reagent gas.

- MDPI.

- Sigma-Aldrich. Basics of chiral HPLC.

- Phenomenex.

- ResearchGate. Asymmetric synthesis of (R)

- RSC Publishing. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.

- Protocols.io. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. 2024.

- ResearchGate. Enantioselective synthesis of vicinal ( R , R )-diols by yeast butanediol dehydrogenase.

- Google Patents. US7759531B2 - Process for preparing 1,4-butanediol.

- ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- ResearchGate.

- NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- ChemicalBook. The synthesis and introduction of 1,4-Butanediol. 2022.

Sources

- 1. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. (S)-2-メチル-1,4-ブタンジオール ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. Portico [access.portico.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of (R)-2-Methyl-1,4-butanediol: A Technical Guide

Introduction

(R)-2-Methyl-1,4-butanediol (CAS No: 22644-28-6) is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials.[1] Its specific stereochemistry necessitates rigorous analytical characterization to ensure enantiomeric purity and confirm structural integrity. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a self-validating system, the congruent data from these orthogonal techniques provides an unambiguous structural confirmation, a cornerstone of modern drug development and materials science.

This document is designed for researchers, scientists, and quality control professionals, offering not just reference data but also the underlying principles and field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR confirms the connectivity and provides insights into the local chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of this compound is typically performed in deuterated chloroform (CDCl₃), although the choice of solvent can significantly impact the appearance of labile hydroxyl (-OH) protons.[2] In aprotic solvents like CDCl₃, hydroxyl proton signals are often broad and their chemical shifts are highly dependent on concentration, temperature, and trace amounts of water.[3]

The key to a robust ¹H NMR interpretation is to consider the electronegativity of adjacent oxygen atoms, which deshields nearby protons, shifting them downfield.

Table 1: Summary of Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Assigned Proton(s) | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| -CH ₃ (C5) | ~0.9 | Doublet (d) | ~7 | Coupled to the single proton at the C2 chiral center. |

| -CH ₂- (C3) | ~1.5 - 1.7 | Multiplet (m) | - | Diastereotopic protons coupled to protons at C2 and C4. |

| -CH - (C2) | ~1.8 | Multiplet (m) | - | Chiral center proton coupled to protons on C1, C3, and C5. |

| -OH (x2) | 2.0 - 3.5 (Variable) | Broad Singlet (br s) | - | Labile protons undergoing chemical exchange; position is concentration-dependent.[3] |

| -CH ₂-OH (C1) | ~3.5 | Multiplet (m) | - | Protons adjacent to a primary alcohol, deshielded by oxygen. |

| -CH ₂-OH (C4) | ~3.7 | Triplet (t) | ~6 | Protons adjacent to a primary alcohol, deshielded by oxygen and coupled to C3 protons. |

Note: Actual chemical shifts and multiplicities may vary based on instrument and sample conditions. Data is compiled based on typical values for similar structural motifs.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. With a molecular formula of C₅H₁₂O₂, five distinct carbon signals are expected for this compound, confirming the absence of molecular symmetry.

Table 2: Summary of Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Assigned Carbon | Chemical Shift (δ, ppm) Range | Rationale for Assignment |

| C H₃ (C5) | ~17 | Standard aliphatic methyl carbon. |

| C H₂ (C3) | ~35 | Aliphatic methylene carbon. |

| C H (C2) | ~38 | Aliphatic methine carbon at the chiral center. |

| C H₂-OH (C4) | ~61 | Carbon bonded to a primary hydroxyl group.[4] |

| C H₂-OH (C1) | ~68 | Carbon bonded to a primary hydroxyl group, adjacent to the chiral center.[4] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer.[5] Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment with a 90° pulse angle.

-

Set a spectral width of approximately 12 ppm, centered at ~6 ppm.

-

Use a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

-

Set a spectral width of approximately 220 ppm, centered at ~110 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Confirmatory "D₂O Shake": To unambiguously identify the -OH proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the hydroxyl protons will diminish or disappear due to H-D exchange.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For an alcohol, the key diagnostic absorptions are the O-H and C-O stretching vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of a primary alcohol. The presence of two hydroxyl groups leads to extensive intermolecular hydrogen bonding in a neat sample, which has a profound effect on the O-H stretching band.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Type | Intensity | Interpretation |

| 3600 - 3200 | O-H Stretch (H-bonded) | Strong, Broad | The broadness is a classic indicator of intermolecular hydrogen bonding between the alcohol functional groups.[4][7] |

| 3000 - 2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H bonds of the methyl, methylene, and methine groups. |

| ~1050 | C-O Stretch | Strong | Stretching vibration of the C-O single bond, characteristic of primary alcohols.[6][8] |

Experimental Protocol: IR Data Acquisition (Neat Film)

-

Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be acquired directly as a thin liquid film ("neat").

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with Attenuated Total Reflectance (ATR) accessory for the simplest and most reproducible measurement.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of the neat liquid onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Analysis of the Mass Spectrum

Using a standard technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation. For alcohols, the two primary fragmentation pathways are alpha-cleavage and dehydration.[9] The molecular formula C₅H₁₂O₂ corresponds to a molecular weight of 104.15 g/mol .[10]

Table 4: Expected Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

| 104 | [C₅H₁₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. Often weak or absent in primary alcohols. |

| 86 | [M - H₂O]⁺• | Dehydration | Loss of a water molecule (18 amu), a common pathway for alcohols.[4] |

| 73 | [CH(CH₃)CH₂OH]⁺ | Alpha-Cleavage | Cleavage of the C3-C4 bond. |

| 57 | [M - H₂O - C₂H₅]⁺• | Secondary Fragmentation | Loss of water followed by loss of an ethyl radical. |

| 45 | [CH₂CH₂OH]⁺ | Alpha-Cleavage | Cleavage of the C2-C3 bond. |

| 31 | [CH₂OH]⁺ | Alpha-Cleavage | Cleavage of the C1-C2 bond, a characteristic fragment for primary alcohols. |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as methanol or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps to a higher temperature (e.g., 250°C) to ensure elution of the analyte.

-

-

MS Detection:

-

Use a standard Electron Ionization (EI) source at 70 eV.

-

Scan a mass range from m/z 30 to 200.

-

The mass spectrum is obtained from the chromatographic peak corresponding to this compound.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The power of modern analytical chemistry lies in the integration of orthogonal data sets. The workflow below illustrates how NMR, IR, and MS data are synthesized to provide an unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

The data from these discrete analyses are then correlated to build a complete picture of the molecule, as shown in the logical relationship diagram below.

Caption: Correlation of spectroscopic data to molecular structure.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretive guidance provided herein constitute a robust framework for the verification and quality control of this important chiral intermediate, ensuring the scientific integrity required in research and drug development.

References

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Anonymous. (n.d.). Infrared spectra of alcohols and phenols. Chemistry Blog. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

Reddit r/Chempros. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

-

Jacquot, Y., et al. (2013). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 27(11), 1201-1212. Retrieved from [Link]

-

AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]

-

Tôth, I., et al. (1987). Mass spectrometric analysis of long-chain esters of diols. Journal of the American Oil Chemists' Society, 64(6), 899-903. Retrieved from [Link]

-

University of Bath. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. University of Bath's research portal. Retrieved from [Link]

-

Joyce, L. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. Retrieved from [Link]

-

Kiss, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5576-5586. Retrieved from [Link]

-

Otting, G., et al. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Biopolymers, 31(6), 615-626. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1,4-butanediol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Butanediol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for 1,4-Butanediol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, G., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(8), 4692-4696. Retrieved from [Link]

-

Zhang, G., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(8), 4692-4696. Retrieved from [Link]

-

Zhang, G., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(8), 4692-4696. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

-

D'Agostino, C., et al. (2014). Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: Understanding the catalyst behaviour from NMR relaxation time measurements. Catalysis Science & Technology, 4(1), 199-207. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0062266). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1,4-butanediol - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1,4-butanediol - Optional[MS (GC)]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-1,4-butanediol (C5H12O2). Retrieved from [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of: 1,4 butanediol (a), Pripol 2033 (b), PBS : DLS 70. Retrieved from [Link]

Sources

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of enantiomerically pure (R)-2-Methyl-1,4-butanediol

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-2-Methyl-1,4-butanediol

Abstract

This compound is a valuable chiral building block, indispensable in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical and fragrance industries.[1][2] Its stereogenic center demands precise control during synthesis to yield the desired enantiomer, which is crucial for achieving specific biological activities and material properties.[1] This guide provides a comprehensive overview of the principal strategies for synthesizing enantiomerically pure this compound, designed for researchers, chemists, and professionals in drug development. We will delve into field-proven methodologies, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolution, offering not just protocols but the causal scientific reasoning behind procedural choices.

Introduction: The Significance of this compound

Chiral diols are fundamental synthons in modern organic chemistry, serving as key intermediates for a wide array of complex, stereochemically defined active pharmaceutical ingredients (APIs).[3] The specific three-dimensional arrangement of functional groups is paramount for pharmacological efficacy. This compound (CAS: 22644-28-6), a branched-chain diol with a chiral center at the C-2 position, exemplifies this principle.[1][4] Its value lies in its bifunctional nature, allowing for subsequent stereocontrolled transformations.

The synthesis of its enantiomerically pure form presents a classic challenge in asymmetric synthesis: how to selectively produce one of two mirror-image isomers. This guide explores the three dominant paradigms to overcome this challenge, each with distinct advantages and applications.

| Compound Information | |

| IUPAC Name | (2R)-2-methylbutane-1,4-diol |

| CAS Number | 22644-28-6[1][4][5] |

| Molecular Formula | C5H12O2[2][4][6] |

| Molecular Weight | 104.15 g/mol [2][4][6] |

| Appearance | Colorless Liquid[2] |

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiopure this compound can be broadly categorized into three main strategies. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, cost, and the required level of enantiomeric purity.

Strategy 1: Chiral Pool Synthesis via Chiral Auxiliaries

Expertise & Experience: This classical approach leverages the vast repository of naturally occurring, inexpensive chiral molecules. By attaching a "chiral auxiliary" to an achiral substrate, we can direct subsequent reactions to occur stereoselectively. The bulky chiral group physically blocks one face of the molecule, forcing reagents to attack from the less hindered side.

A prominent example is the use of γ-menthyloxybutenolides.[1] The menthyl group, derived from naturally abundant menthol, provides excellent stereocontrol during a 1,4-conjugate addition (Michael addition) of a methyl group, followed by reduction to yield the target diol.[1][7]

Trustworthiness & Protocol: The validity of this method lies in the high diastereoselectivity of the Michael addition, which is directly controlled by the steric influence of the menthyl group.

Experimental Protocol: Synthesis from γ-(d-Menthyloxy)butenolide

-

Michael Addition:

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve γ-(d-menthyloxy)butenolide in anhydrous THF, and cool the solution to -78 °C.

-

Separately, prepare a Gilman cuprate reagent (e.g., LiMe₂Cu) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at 0 °C.

-

Slowly add the cuprate solution to the butenolide solution via cannula.

-

Stir the reaction mixture at -78 °C for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

-

Work-up & Isolation:

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-methyl-5-(d-menthyloxy)-butyrolactone.

-

-

Reduction:

-

Dissolve the crude lactone in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Final Work-up:

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting white precipitate and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude product, which can be purified by column chromatography to afford enantiomerically pure this compound. An enantiomeric excess of >98% can be achieved with this method.[1]

-

Strategy 2: Asymmetric Catalysis

Expertise & Experience: Asymmetric catalysis represents a more elegant and atom-economical approach. Here, a small amount of a chiral catalyst generates a large quantity of a chiral product. Asymmetric hydrogenation is a particularly powerful tool, capable of reducing prochiral substrates like ketones, alkenes, or esters with exceptionally high enantioselectivity.[8][9]

For the synthesis of chiral diols, the asymmetric hydrogenation of α-substituted lactones or 1,4-diketones is highly effective.[10][11] Chiral ruthenium or iridium complexes, featuring sophisticated ligands like BINAP or SpiroPAP, are often employed.[10][11] These catalysts coordinate to the substrate in a specific orientation, exposing one face to the hydrogen gas for reduction.

Sources

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 9. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04609F [pubs.rsc.org]

Commercial suppliers of (R)-2-Methyl-1,4-butanediol

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of (R)-2-Methyl-1,4-butanediol

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 22644-28-6) is a valuable chiral building block, indispensable for the asymmetric synthesis of complex molecules in the pharmaceutical, agrochemical, and fragrance industries.[1] Its stereochemically defined structure, featuring a primary and a secondary hydroxyl group along with a chiral center, makes it a critical synthon for introducing specific three-dimensional arrangements in target molecules.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. It covers reputable commercial suppliers, insights into its chemical synthesis that may influence quality, and rigorous, step-by-step protocols for analytical quality control to ensure the identity, purity, and enantiomeric integrity of the procured material.

Introduction to this compound

This compound is a chiral diol with the molecular formula C₅H₁₂O₂ and a molecular weight of approximately 104.15 g/mol .[3] The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R) and (S). The (R)-enantiomer, specifically, is a colorless liquid utilized as a versatile intermediate.[1] Its utility stems from the differential reactivity of its two hydroxyl groups and the stereocontrol imparted by its chiral center, which is fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.[2] Given that biological activity is often enantiomer-specific, sourcing this chiral diol with high enantiomeric purity is paramount for successful and reproducible research and development outcomes.

Commercial Availability and Sourcing

A variety of chemical suppliers offer this compound, typically for research and development purposes. Availability can range from small laboratory quantities (grams) to semi-bulk quantities (kilograms). When selecting a supplier, researchers should prioritize vendors that provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing purity (e.g., by GC or NMR) and enantiomeric excess (e.g., by chiral chromatography).

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich (Merck) | 22644-28-6 | C₅H₁₂O₂ | 104.15 | Offers various grades, often with detailed specifications and analytical data available online. The related (S)-enantiomer is also available.[4] |

| Santa Cruz Biotechnology | 22644-28-6 | C₅H₁₂O₂ | 104.15 | Provides specialty chemicals for research use, with lot-specific data available on their Certificate of Analysis.[3] |

| ChemicalBook | 22644-28-6 | C₅H₁₂O₂ | 104.15 | An online platform that aggregates multiple suppliers and provides access to analytical data like ¹H NMR spectra.[5] |

| Guidechem | 22644-28-6 | C₅H₁₂O₂ | 104.15 | A chemical B2B marketplace listing various international suppliers and providing basic physical property data.[1] |

| BenchChem | 22644-28-6 (for R-isomer) | C₅H₁₂O₂ | 104.15 | Supplies building blocks for chemical synthesis and provides information on synthetic pathways.[2] |

Note: This list is not exhaustive, and availability may vary. Always verify product specifications with the supplier before purchase.

Synthesis Insights and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. Commercial production often relies on enantioselective methods to achieve high optical purity.

A common strategy involves the asymmetric hydrogenation of prochiral precursors like itaconic acid, a bio-based chemical.[2] This process uses chiral catalysts to favor the formation of the desired (R)-enantiomer. However, incomplete stereoselectivity can lead to the presence of the (S)-enantiomer as a minor impurity. Another prominent route is the stereoselective reduction of a chiral lactone, such as (S)-3-methyl-γ-butyrolactone, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Caption: Simplified synthetic routes to this compound.

Common process-related impurities may include:

-

(S)-2-Methyl-1,4-butanediol: The opposite enantiomer.

-

Residual Solvents: From reaction and purification steps (e.g., THF, diethyl ether).

-

Unreacted Starting Materials: Such as the precursor lactone.

-

Catalyst Residues: Trace metals from hydrogenation catalysts.

Quality Control and In-House Verification

While a supplier's CoA is a critical starting point, independent verification is a cornerstone of scientific rigor, particularly in drug development where impurity profiles are strictly controlled. The following workflow and protocols are recommended for in-house validation.

Caption: A typical workflow for the quality control of incoming chiral reagents.

Protocol: Identity and Purity via ¹H NMR Spectroscopy

This protocol verifies the chemical structure and assesses for organic impurities.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-